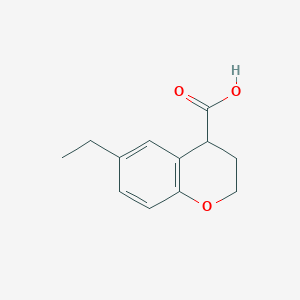
Trimesitylgallium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimesitylgallium, also known as gallium tris(2,4,6-trimethylphenyl), is an organogallium compound with the chemical formula Ga(C_9H_11)_3. It is a derivative of gallium where three mesityl groups are bonded to a central gallium atom. This compound is of interest due to its unique structural and chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimesitylgallium can be synthesized through the reaction of gallium trichloride with mesityl magnesium bromide in a solvent such as tetrahydrofuran (THF). The reaction typically proceeds as follows: [ \text{GaCl}_3 + 3 \text{MesMgBr} \rightarrow \text{Ga(Mes)}_3 + 3 \text{MgBrCl} ] where Mes represents the mesityl group (C_9H_11). The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis .
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the specialized nature of the compound. scaling up the laboratory synthesis process with appropriate safety and purity measures can be considered for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Trimesitylgallium undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form gallium hydroxide and mesitylene.
Oxidation: Can be oxidized to form gallium oxide and mesitylene.
Substitution: Reacts with halogens to substitute the mesityl groups with halogen atoms
Common Reagents and Conditions
Hydrolysis: Water, typically in a solvent like THF, at room temperature.
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Substitution: Halogens such as chlorine or bromine in an inert solvent.
Major Products Formed
Hydrolysis: Gallium hydroxide and mesitylene.
Oxidation: Gallium oxide and mesitylene.
Substitution: Gallium halides and mesitylene.
Scientific Research Applications
Trimesitylgallium has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogallium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including semiconductors and optoelectronic devices .
Mechanism of Action
The mechanism of action of trimesitylgallium involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, potentially altering their function. The mesityl groups provide steric hindrance, which can influence the reactivity and stability of the compound. Additionally, the gallium center can participate in coordination chemistry, forming complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
Trimesitylaluminum: Similar in structure but with aluminum as the central atom.
Trimesitylindium: Similar in structure but with indium as the central atom
Uniqueness
Trimesitylgallium is unique due to the specific properties imparted by the gallium center and the mesityl groups. Compared to trimesitylaluminum and trimesitylindium, this compound exhibits different reactivity and stability profiles, making it suitable for distinct applications in research and industry .
Properties
CAS No. |
60607-12-7 |
|---|---|
Molecular Formula |
C27H33Ga |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
tris(2,4,6-trimethylphenyl)gallane |
InChI |
InChI=1S/3C9H11.Ga/c3*1-7-4-8(2)6-9(3)5-7;/h3*4-5H,1-3H3; |
InChI Key |
XIAWAISWRNWEQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Ga](C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(Benzo[d][1,3]dioxole-5-carbonyl)-d-alanine](/img/structure/B13150405.png)
![3-Methyl-2-oxo-1-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid](/img/structure/B13150407.png)








